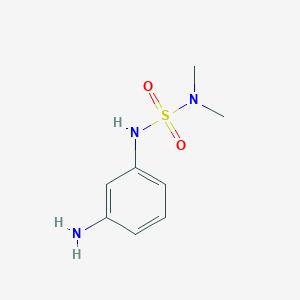

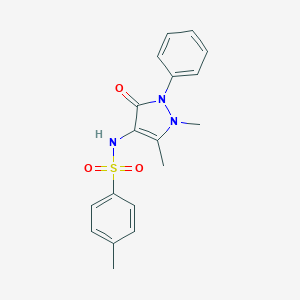

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names or synonyms it might have .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .Aplicaciones Científicas De Investigación

Environmental Applications and Water Treatment

- Kinetics of NDMA Formation : N'-(3-Aminophenyl)-N,N-dimethylsulfamide, through its structural components, plays a role in the formation of N-nitrosodimethylamine (NDMA) in water, with research focusing on the kinetics of reactions with disinfectants. NDMA is a concern due to its carcinogenic potential, and understanding the pathways of its formation and destruction is crucial for water treatment technologies. The study of dimethylsulfamide and its reactions offers insights into mitigating NDMA formation in treated water (V. Sharma, 2012).

Agricultural Chemistry

- Urease and Nitrification Inhibitors : N'-(3-Aminophenyl)-N,N-dimethylsulfamide's structural analogs have been studied for their potential as urease and nitrification inhibitors, which are crucial for reducing nitrogen loss in agriculture. These inhibitors help in improving nitrogen use efficiency by crops, thereby minimizing environmental pollution from fertilizers. Research in this area focuses on understanding the effectiveness and environmental impact of these inhibitors (J. M. Bremner, 1995).

Pharmacological Research

- Neuroprotective Potential : Compounds structurally related to N'-(3-Aminophenyl)-N,N-dimethylsulfamide have been investigated for their neuroprotective effects, highlighting the potential for treating neurological conditions such as ischemic stroke and degenerative diseases. These studies emphasize the versatility of this chemical structure in developing therapeutics with multiple targets (I. Abdoulaye & Yijing Guo, 2016).

Chemistry and Biochemistry

- Advanced Oxidation Processes : The degradation of pollutants through advanced oxidation processes (AOPs) has been a significant area of research, with N'-(3-Aminophenyl)-N,N-dimethylsulfamide and related compounds serving as subjects to understand the pathways and by-products of these reactions. This research is vital for improving water purification technologies and understanding the environmental fate of pharmaceuticals and other synthetic compounds (Mohammad Qutob et al., 2022).

Mecanismo De Acción

- By inhibiting FBP1, this compound affects glucose metabolism and may have implications for energy homeostasis .

- Consequently, the levels of fructose-1,6-bisphosphate decrease, affecting downstream metabolic processes .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-3-(dimethylsulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFBNNZWLMHDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Aminophenyl)-N,N-dimethylsulfamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)

![ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B366492.png)

![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)